
Pseudostellarin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudostellarin D is a natural product that belongs to the family of quassinoids. It is derived from the stem bark of the tropical plant Picrolemma sprucei. This compound has attracted significant attention from the scientific community due to its various potential applications in medicine and other fields.
Scientific Research Applications
Isolation and Purification Techniques
Research on Pseudostellarin D includes its isolation and purification from various natural sources. A study demonstrated the isolation and purification of a related compound, Pseudostellarin B, from Pseudostellaria heterophylla using high-speed counter-current chromatography. This technique effectively isolated the target compound with high purity, which is crucial for subsequent research and applications (Han et al., 2007).
Synthesis and Pharmacological Activities
The synthesis of this compound and its variants is a key area of research. Studies have synthesized compounds like Pseudostellarin G and evaluated their antimicrobial and pharmacological activities (Poojary et al., 2004). Similarly, Pseudostellarin B was synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anthelmintic activities (Poojary et al., 2001).
Analytical Methods Development
Developing methods for analyzing cyclic peptides like Pseudostellarin is crucial for further research. A study established a method for the analysis of cyclic peptides in Pseudostellaria heterophylla using high-performance liquid chromatography–atmospheric pressure chemical ionization–mass spectrometry (Shen et al., 2007).
Advanced Synthesis Techniques
Innovative synthesis methods are being explored for this compound. The use of hypervalent iodine(III) reagent in solid-phase peptide synthesis and cyclic peptide synthesis has been successful, providing a method for synthesizing bioactive cyclic peptides like this compound (Liu et al., 2018).
Characterization of New Compounds
The discovery of new cyclic peptides related to this compound, such as Pseudostellarin K, and their structural elucidation through extensive spectroscopic analysis is an important aspect of ongoing research. These studies also evaluate the cytotoxic activities of these compounds (Zhao et al., 2020).
properties
CAS RN |
158335-65-0 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(6S,12S,18S,21S)-15-[(2S)-butan-2-yl]-6-[(4-hydroxyphenyl)methyl]-12,18-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C36H55N7O8/c1-7-22(6)31-36(51)41-25(15-20(2)3)32(47)37-18-29(45)39-27(17-23-10-12-24(44)13-11-23)33(48)38-19-30(46)43-14-8-9-28(43)35(50)40-26(16-21(4)5)34(49)42-31/h10-13,20-22,25-28,31,44H,7-9,14-19H2,1-6H3,(H,37,47)(H,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,49)/t22-,25-,26-,27-,28-,31?/m0/s1 |
InChI Key |
AEYSUFUZZXZLEV-KBPCQMSISA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC(C)C)CC3=CC=C(C=C3)O)CC(C)C |
synonyms |
cyclo(Gly-Pro-Leu-Ile-Leu-Gly-Tyr) pseudostellarin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




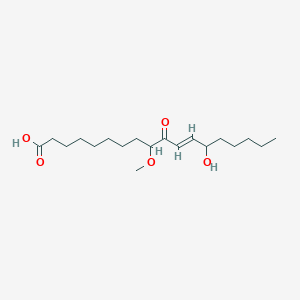

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
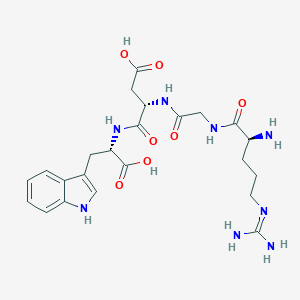
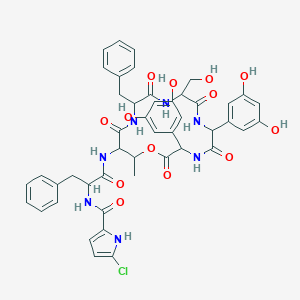
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
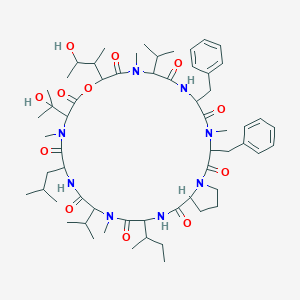
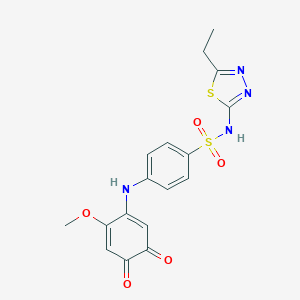

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
